cis-3-Aminocyclobutanecarboxylic acid
Overview
Description
“Cis-3-Aminocyclobutanecarboxylic acid” is a cyclic amino acid . It exists in two distinct stereoisomers: the cis-isomer, which is the major one.
Synthesis Analysis
An expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed starting from 1,1-cyclobutanedicarboxylic acid . The stereochemistry of the title compounds was established by nuclear Overhauser effect spectroscopy experiments .Molecular Structure Analysis
The molecular formula of “this compound” is C5H9NO2 . The InChI code is 1S/C5H9NO2/c6-4-1-3 (2-4)5 (7)8/h3-4H,1-2,6H2, (H,7,8)/t3-,4+ .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 251°C at 760 mmHg . The molecular weight is 115.13 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Stereochemistry
- Expedient Synthesis Approaches : Radchenko et al. (2011) developed an expedient method to synthesize both cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. This method was notable for its efficiency and provided a way to establish the stereochemistry of these compounds using nuclear Overhauser effect spectroscopy experiments (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).
Chemical Properties and Conformation
- Physical-Chemical Properties : Chernykh et al. (2016) synthesized unknown cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, providing insights into their pKa values and how stereochemistry impacts these values. X-ray data showed that the cyclobutane rings in these compounds are almost planar, which is significant for understanding their physical properties (Chernykh, Feskov, Chernykh, Kondratov, Tolmachova, Radchenko, Daniliuc, & Haufe, 2016).
Stereoisomer Synthesis
- Preparation of Stereoisomers : Fernandes et al. (2009) established a gram-scale protocol for facile access to all four stereoisomers of 2-aminocyclobutanecarboxylic acid. This work is important for the synthesis of these compounds in enantiomerically pure forms, which is crucial for their use in various research applications (Fernandes, Pereira, Faure, & Aitken, 2009).
Conformational Studies and Analyses
- Vibrational Circular Dichroism Studies : Declerck et al. (2019) used vibrational circular dichroism (VCD) to study peptide models built from cis- and trans-2-aminocyclobutane-1-carboxylic acids. This research is pivotal in understanding the solid-state organization of these derivatives and their impact on hydrogen bonding and molecular geometry (Declerck, Pérez-Mellor, Guillot, Aitken, Mons, & Zehnacker, 2019).
Receptor Antagonist Activity
- Anticonvulsant and Receptor Antagonist Properties : A study by Gaoni et al. (1994) highlighted the synthesis of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids and evaluated their antagonist activity at excitatory amino acid receptor sites. This study is significant for understanding the potential medical applications of these compounds (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).
Safety and Hazards
The safety information available indicates that “cis-3-Aminocyclobutanecarboxylic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRLZXBOJQQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995838 | |
Record name | 3-Aminocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-58-2, 74316-27-1 | |
Record name | 3-Aminocyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclobutane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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